1,4,10-Trioxadispiro[4.2.4.2]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10-Trioxadispiro[4242]tetradecane is a chemical compound with the molecular formula C₁₁H₁₈O₃ It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane typically involves the reaction of 2-Oxaspiro[4.5]decan-8-one with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a ketal, which is a type of acetal formed from a ketone and an alcohol. The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and heating the reaction mixture to facilitate the formation of the ketal.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as distillation and recrystallization are commonly used to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to the original ketone or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones.
Scientific Research Applications
1,4,10-Trioxadispiro[4.2.4.2]tetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane involves its interaction with various molecular targets. The ketal group can undergo hydrolysis to release the original ketone, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[4.5]decan-8-one: The parent compound without the ethylene ketal group.
1,4-Dioxaspiro[4.5]decan-8-one: A similar spiro compound with a different ring structure.
8-Ethyl-1-oxaspiro[4.5]decan-2-one: Another spiro compound with an ethyl group substitution.
Uniqueness
1,4,10-Trioxadispiro[4.2.4.2]tetradecane is unique due to its ketal group, which provides additional stability and reactivity compared to its parent compound. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3,9,12-trioxadispiro[4.2.48.25]tetradecane |
InChI |
InChI=1S/C11H18O3/c1-3-11(13-7-8-14-11)4-2-10(1)5-6-12-9-10/h1-9H2 |
InChI Key |
GJMHGTFFOQWFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13CCOC3)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.